2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime
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Overview
Description
2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime is a useful research compound. Its molecular formula is C16H15ClN2O4 and its molecular weight is 334.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.0720347 g/mol and the complexity rating of the compound is 400. The solubility of this chemical has been described as 8.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-inflammatory Activity
A study by van Dijk and Zwagemakers (1977) on oxime ether derivatives, specifically those related to p-haloacetophenone oxime and p-halobenzaldehyde oxime, revealed pronounced anti-inflammatory activity. These findings suggest that structural analogs or derivatives might hold potential for the development of new anti-inflammatory agents. The specificity to E stereoisomers indicates a detailed structure-activity relationship that could be relevant to derivatives of 2,5-dimethoxybenzaldehyde oximes (van Dijk & Zwagemakers, 1977).
Crystal Structure Analysis
Gomes et al. (2018) examined the crystal structures of four methoxybenzaldehyde oxime derivatives, including 2,5-dimethoxybenzaldehyde oxime. Their work provides insight into different conformations and hydrogen-bonding patterns, which could be crucial for understanding the physical and chemical properties of similar compounds. Such structural analyses are essential for material design and the development of functionalized molecules for specific applications (Gomes et al., 2018).
Copper Extraction from Acidic Solutions
Research by Stepniak-Biniakiewicz and Szymanowski (1981) on 2-hydroxy-5-alkylbenzaldehyde oximes, including variants with different alkyl group structures, for copper extraction from acidic sulfate solutions, highlights the potential use of oxime derivatives in hydrometallurgy. The findings indicate that the alkyl group's length and structure do not significantly influence copper extraction efficiency, suggesting that modifications to the oxime moiety, such as in the specified compound, might be explored for metal recovery processes (Stepniak-Biniakiewicz & Szymanowski, 1981).
Synthesis and Reactivity of Oxime Derivatives
The synthesis of novel oxime derivatives, such as those by Epishina et al. (1997), opens avenues for creating functional materials and intermediates for further chemical transformations. These methodologies could be applicable to synthesizing structurally complex oximes, potentially including the target compound for various applications ranging from materials science to medicinal chemistry (Epishina et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-21-14-7-8-15(22-2)11(9-14)10-18-23-16(20)19-13-5-3-12(17)4-6-13/h3-10H,1-2H3,(H,19,20)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDPEPZHZKKLFZ-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NOC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/OC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24810703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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